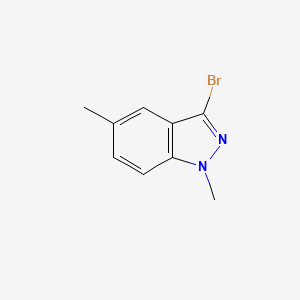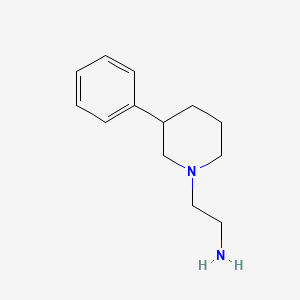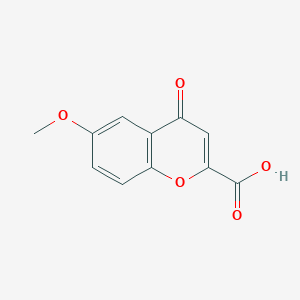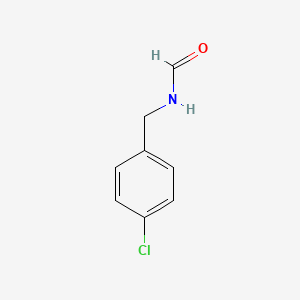
5-Acetoxy-2-pyrrolidinone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
5-Acetoxy-2-pyrrolidinone serves as a key intermediate in the synthesis of various bioactive compounds. For instance, its derivative has been utilized in the asymmetric synthesis of streptopyrrolidine, a natural product with significant anti-angiogenesis activity (Xiang, Yuan, & Huang, 2009). Additionally, it has been used in the synthesis of the necine base (−)-supinidine from (S)-glutamic acid, showcasing its versatility in complex molecular constructions (Boynton, Hewson, & Mitchell, 2000).
Applications in Asymmetric Synthesis
This compound derivatives are valuable building blocks in asymmetric synthesis, especially for hydroxylated pyrrolidine alkaloids. A study highlighted a diastereoselective approach to synthesize these derivatives, emphasizing their role in complex organic synthesis (Zhou, Zhang, Ye, & Huang, 2008).
Role in Biological Processes
A recent study synthesized a new class of chiral pyrrolidinone from this compound derivatives, highlighting their potential role in various biological processes. These compounds are known to have pharmacological activities and have been used in medicines like doxapram, piracetam, and others for neurological conditions (Jeyachandran, 2021).
Catalytic Applications
In catalysis, this compound derivatives have been employed in asymmetric oxidation reactions. A study discussed the synthesis of poly-N-vinylpyrrolidinones containing an asymmetric center at C5 of the pyrrolidinone ring, which were used to stabilize nanoclusters for catalytic oxidations (Hao, Gunaratna, Zhang, Weerasekara, Seiwald, Nguyen, Meier, & Hua, 2016).
Structural Studies in Nucleic Acids
This compound derivatives have also been used in the study of RNA structures. A research demonstrated the use of a spin label derived from this compound for electron paramagnetic resonance studies in RNA, facilitating the measurement of intramolecular distances (Piton, Mu, Stock, Prisner, Schiemann, & Engels, 2007).
Chemical Synthesis and Oxidation Studies
The compound has been involved in the study of oxidation products of pyrrole, aiding in understanding complex organic reactions and structures (Chierici & Gardini, 1966).
Propiedades
IUPAC Name |
(5-oxopyrrolidin-2-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(8)10-6-3-2-5(9)7-6/h6H,2-3H2,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAYZYOKEYOXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40518497 | |
| Record name | 5-Oxopyrrolidin-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40518497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86976-20-7 | |
| Record name | 5-Oxopyrrolidin-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40518497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3057903.png)
![1-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3057904.png)

![5-[Bis(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B3057908.png)



![Thieno[2,3-b]pyridine-6-carbonitrile](/img/structure/B3057915.png)
![4-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3057916.png)

![Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro-](/img/structure/B3057919.png)

